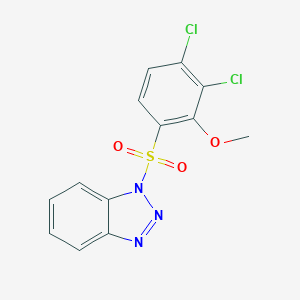![molecular formula C10H8Cl2N2O2S B345387 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole CAS No. 957333-79-8](/img/structure/B345387.png)
1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole, also known as DMSO or DMSO2, is a chemical compound that has been widely used in scientific research applications. It is a sulfone that is structurally similar to dimethyl sulfoxide (DMSO) and has been found to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole can alter the acid-base balance in the body and has been found to be effective in the treatment of certain medical conditions such as glaucoma and edema.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole include the inhibition of carbonic anhydrase, as mentioned above. It has also been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various medical conditions. Additionally, 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole has been found to have a vasodilatory effect, which may be useful in the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole in lab experiments is its ability to inhibit carbonic anhydrase, which makes it useful in the study of enzyme inhibition and protein structure. Additionally, 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole is a common solvent that is widely available and relatively inexpensive. However, one limitation of using 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the use of 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole in scientific research. One area of interest is in the development of new drugs that target carbonic anhydrase, as this enzyme is involved in the regulation of many physiological processes. Additionally, 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole may have potential as a treatment for various medical conditions, including inflammation, oxidative stress, and hypertension. Further research is needed to fully understand the potential benefits and limitations of using 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole in these applications.
Méthodes De Synthèse
The synthesis of 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is then purified by column chromatography. The yield of the reaction is typically around 60-70%.
Applications De Recherche Scientifique
1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole has been used in various scientific research applications, including in the study of enzyme inhibition and protein structure. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole has also been used as a solvent in the crystallization of proteins and has been found to stabilize protein structures.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-7-4-5-14(13-7)17(15,16)10-3-2-8(11)6-9(10)12/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQNYBCSDQXYRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B345327.png)

![Ethyl 4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345333.png)

![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B345336.png)
